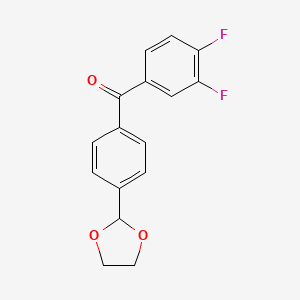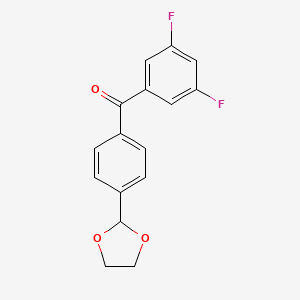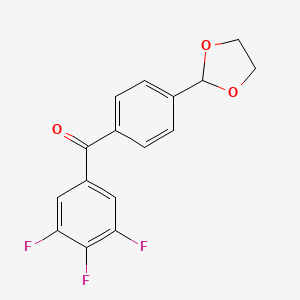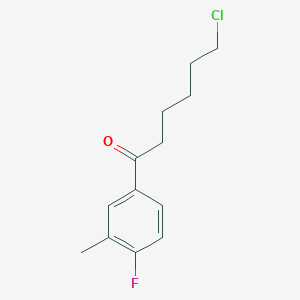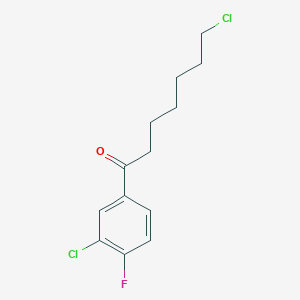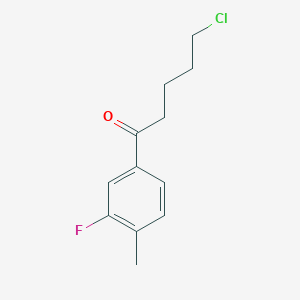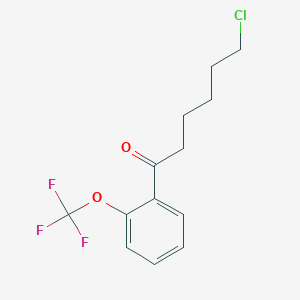
Diethyl bis-(benzylthio)tetrathiafulvalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tetrathiafulvalenes (TTFs) are a class of organic compounds known for their electron-donating properties and their role in the formation of charge-transfer salts, which are of interest for their electrical conductivity and potential applications in organic electronics. Among the derivatives of TTF, diethyl bis-(benzylthio)tetrathiafulvalene is a molecule that has been synthesized and studied for its solubility, molecular structure, and electron-donating abilities .
Synthesis Analysis
The synthesis of TTF derivatives often involves the introduction of functional groups that can improve solubility and tailor the electronic properties of the molecule. For instance, the introduction of alkyl chains has been shown to enhance solubility in organic solvents, which is beneficial for the formation of thin films by solution casting methods . A novel synthesis route for bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) has been developed, which includes an intramolecular rearrangement of a tetralithiated intermediate, leading to high yields of the desired product . Additionally, the synthesis of tetrakis(benzoylthio)tetrathiafulvalene, a precursor to functionalized BEDT-TTF derivatives, has been improved through a one-step procedure using octacarbonyldicobalt .
Molecular Structure Analysis
The molecular structure of TTF derivatives is crucial for their electronic properties. For example, the molecule bis(thioxo-diethylthiotetrathiafulvalenyl)ylidene exhibits a nearly planar skeleton, except for the ethyl groups, and significant intramolecular S-S contact . This planarity and intramolecular interaction are important for the molecule's ability to donate electrons and form charge-transfer complexes.
Chemical Reactions Analysis
The redox behavior of TTF derivatives is a key aspect of their chemical reactivity. The redox process can involve multiple electron-transfer steps, as seen in the molecule bis(thioxo-diethylthiotetrathiafulvalenyl)ylidene, which undergoes four electron-transfer steps with the first step having a redox potential comparable to that of TET-TTF . The ability to undergo reversible oxidation is essential for the formation of charge-transfer salts and the conductive properties of these materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of TTF derivatives, such as solubility, oxidation potential, and electrical conductivity, are influenced by their molecular structure and substituents. Alkyl chains improve solubility without compromising electron-donating ability . The oxidation potentials of annelated TTF derivatives can be very close to that of TTF itself, indicating excellent electron donor properties . The electrical conductivity of charge-transfer salts formed from TTF derivatives can be significant, suggesting their potential as organic metal building blocks .
Scientific Research Applications
Synthesis and Electron Donor Properties
Diethyl bis-(benzylthio)tetrathiafulvalene, as part of the tetrathiafulvalene (TTF) family, is primarily explored for its electron donor properties. The synthesis and systematic study of TTF derivatives, including this compound, have led to the development of high-yield synthetic procedures. These compounds are known for their role in organic conductors and have been fundamental in the study of organic superconductors and charge-transfer salts. The reliable and convenient synthesis methods enhance the reproducibility and yield, making these compounds more accessible for further research in organic electronics (Liu et al., 1995).
Organic Field-Effect Transistors
The use of TTF derivatives in organic field-effect transistors (OFETs) has been a significant area of research. These compounds, including this compound, serve as semiconducting materials due to their excellent charge transport properties. Research has focused on different morphologies and device fabrication techniques using TTF derivatives, leading to the development of high-performance OFETs with good air stability and mobilities comparable to amorphous silicon. This opens up new possibilities for low-cost, large-area electronic applications (Gao et al., 2008).
Superconductivity in Layered Organic Materials
TTF derivatives, including this compound, are crucial in understanding superconductivity in layered organic materials. Studies have analyzed the electronic structure and superconductivity of these materials, focusing on intra-molecular electron correlations and the impact of Fermi-surface topology. The insights from these studies contribute to a deeper understanding of the superconducting phase characteristics and the symmetry of the superconducting order parameter in organic salts (Ivanov et al., 1998).
properties
IUPAC Name |
4,5-bis(benzylsulfanyl)-2-(4,5-diethyl-1,3-dithiol-2-ylidene)-1,3-dithiole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24S6/c1-3-19-20(4-2)28-23(27-19)24-29-21(25-15-17-11-7-5-8-12-17)22(30-24)26-16-18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKHAPYKCWDVSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C2SC(=C(S2)SCC3=CC=CC=C3)SCC4=CC=CC=C4)S1)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24S6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649838 |
Source


|
| Record name | 2-[4,5-Bis(benzylsulfanyl)-2H-1,3-dithiol-2-ylidene]-4,5-diethyl-2H-1,3-dithiole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
698359-01-2 |
Source


|
| Record name | 2-[4,5-Bis(benzylsulfanyl)-2H-1,3-dithiol-2-ylidene]-4,5-diethyl-2H-1,3-dithiole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



